N,N-diethyl-3,4-dimethoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
70946-18-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-8-11(16-3)12(9-10)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
ZQTJMIZZICSOBJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Advanced Organic Synthesis and Reactivity of N,n Diethyl 3,4 Dimethoxybenzamide
Strategic Positioning in Contemporary Organic Chemistry
N,N-diethyl-3,4-dimethoxybenzamide serves as a valuable intermediate in the synthesis of a variety of organic molecules. The presence of the diethylamide group, a known directed metalation group (DMG), alongside the activating methoxy (B1213986) substituents on the benzene (B151609) ring, allows for regioselective functionalization of the aromatic core. This strategic positioning enables chemists to introduce a range of substituents at specific positions, a crucial aspect in the design and synthesis of new compounds with potential applications in medicinal chemistry and materials science.
The primary synthetic route to this compound involves the amidation of 3,4-dimethoxybenzoyl chloride with diethylamine (B46881). The precursor, 3,4-dimethoxybenzoyl chloride, is readily prepared from the corresponding 3,4-dimethoxybenzoic acid (veratric acid) by treatment with a chlorinating agent such as thionyl chloride.
A documented synthesis of this compound reports a yield of 83% following purification by preparative thin-layer chromatography (TLC). ua.es The reaction is typically carried out in a suitable solvent, and the product is obtained as a yellow oil. ua.es
Table 1: Synthesis of this compound
| Starting Material | Reagents | Product | Yield | Reference |
|---|
The characterization of this compound has been reported using various analytical techniques, providing key data for its identification.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy (ν, cm⁻¹) | 2970, 2938, 2884, 2838, 1623 | ua.es |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (300 MHz, CDCl₃), δ (ppm) | 6.98-6.93 (m, 2H, 2×CHAr), 6.88-6.82 (m, 2H, CHAr), 3.90(3), 3.89(9) (2 s) | ua.es |
Foundational Research Contributions and Future Directions
The reactivity of this compound is a subject of ongoing research, with a particular focus on the functionalization of its aromatic ring. The diethylamide group, being a potent ortho-directing group, facilitates the deprotonation of the aromatic proton at the C-2 position by strong bases such as organolithium reagents. This ortho-lithiation generates a highly reactive intermediate that can be quenched with various electrophiles to introduce a wide array of substituents.
One notable example of this reactivity is the synthesis of N,N-diethyl-3,4-dimethoxy-2-(trimethylsilyl)benzamide. This transformation demonstrates the feasibility of introducing a silyl (B83357) group at the position ortho to the diethylamide, a testament to the directing ability of this functional group. This silylated derivative can then serve as a linchpin for further synthetic elaborations.
Furthermore, the potential for other transformations, such as ortho-benzoxylation, has been explored. researchgate.net While detailed studies on this compound itself are emerging, the reactivity patterns of analogous N-alkyl benzamides suggest a rich and varied chemistry.
The future for this compound in organic synthesis appears promising. Its role as a key building block is anticipated to expand as researchers continue to explore its reactivity profile. The development of new catalytic methods for C-H functionalization could open up novel pathways for its derivatization, avoiding the use of stoichiometric organometallic reagents. Moreover, its application in the synthesis of complex natural products and medicinally relevant compounds remains an active area of investigation. The strategic combination of the directing amide group and the activating methoxy groups will undoubtedly continue to be exploited in the design of efficient and elegant synthetic strategies.
Synthetic Methodologies for N,n Diethyl 3,4 Dimethoxybenzamide and Analogs
Direct Amide Bond Formation Approaches
The most prevalent method for synthesizing N,N-diethyl-3,4-dimethoxybenzamide involves the formation of an amide bond between a derivative of 3,4-dimethoxybenzoic acid and diethylamine (B46881). This is typically achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the amine.
Carboxylic Acid Chlorination and Amidation Routes
A common and effective strategy for activating 3,4-dimethoxybenzoic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate readily undergoes amidation with diethylamine.
The synthesis commences with 3,4-dimethoxybenzoic acid as the starting material. This precursor is readily available and serves as the foundational building block for the target molecule. The first step in this synthetic sequence is the activation of the carboxylic acid group, most commonly through chlorination.
A typical procedure involves reacting 3,4-dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction converts the carboxylic acid into the more reactive 3,4-dimethoxybenzoyl chloride.
The formation of an acyl chloride intermediate is a widely employed tactic in the synthesis of N,N-dialkylbenzamides. google.comsld.cu The high reactivity of the acyl chloride facilitates the subsequent amidation step. The general applicability of this method is highlighted by its use in the synthesis of various benzamides, including the well-known insect repellent DEET (N,N-diethyl-m-toluamide). sld.curesearchgate.net In the context of this compound synthesis, the intermediate is 3,4-dimethoxybenzoyl chloride. sigmaaldrich.com
Amidation with Diethylamine and Related Secondary Amines
Once the acyl chloride has been formed, it is reacted with diethylamine to yield the final product, this compound. This reaction is a classic example of nucleophilic acyl substitution.
The amidation is typically carried out in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures. google.comprepchem.com An excess of diethylamine or the addition of a tertiary amine base like triethylamine (B128534) is often used to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. prepchem.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com
| Reagent | Role | Reference |
| 3,4-Dimethoxybenzoic Acid | Starting Material | google.com |
| Thionyl Chloride | Chlorinating Agent | google.comsld.cu |
| Diethylamine | Nucleophile | prepchem.com |
| Triethylamine | Base | prepchem.com |
Synthesis of this compound Isomers and Structural Analogs
The synthetic principles applied to this compound can also be extended to the preparation of its isomers and other structural analogs.
Preparation of N,N-diethyl-2,4-dimethoxybenzamide
The synthesis of the isomer N,N-diethyl-2,4-dimethoxybenzamide follows a parallel synthetic route to its 3,4-dimethoxy counterpart. The key difference lies in the choice of the starting material, which in this case is 2,4-dimethoxybenzoic acid.
The synthesis would proceed by the chlorination of 2,4-dimethoxybenzoic acid to form 2,4-dimethoxybenzoyl chloride, followed by amidation with diethylamine. The reaction conditions and reagents would be analogous to those used for the synthesis of this compound.
| Starting Material | Intermediate | Product |
| 3,4-Dimethoxybenzoic Acid | 3,4-Dimethoxybenzoyl Chloride | This compound |
| 2,4-Dimethoxybenzoic Acid | 2,4-Dimethoxybenzoyl Chloride | N,N-diethyl-2,4-dimethoxybenzamide |
Convergent Synthesis of Substituted 3,4-Dimethoxybenzamide (B75079) Derivatives
A primary convergent strategy for the synthesis of substituted 3,4-dimethoxybenzamide derivatives involves the coupling of a 3,4-dimethoxybenzoic acid derivative with a suitable primary or secondary amine. This is a classic example of amide bond formation, a cornerstone of organic synthesis.
The most common approach begins with the activation of 3,4-dimethoxybenzoic acid to a more reactive species, typically an acyl chloride. This is often achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-dimethoxybenzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine. fishersci.co.ukresearchgate.net
A general representation of this two-step convergent synthesis is as follows:
Step 1: Activation of 3,4-dimethoxybenzoic acid 3,4-dimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, often in an inert solvent and sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to produce 3,4-dimethoxybenzoyl chloride. google.com
Step 2: Amide Coupling The freshly prepared or purified 3,4-dimethoxybenzoyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine determines the substitution pattern on the amide nitrogen. This reaction is typically carried out in a suitable aprotic solvent. fishersci.co.uk
This methodology has been successfully employed in the synthesis of a variety of 3,4-dimethoxybenzamide analogs, including those with simple alkyl and aryl substituents, as well as more complex, biologically active molecules.
Detailed Research Findings
The versatility of this convergent approach is demonstrated in the synthesis of a range of N-substituted 3,4-dimethoxybenzamides. For instance, the reaction of 3,4-dimethoxybenzoyl chloride with different amines in the bio-based solvent Cyrene™ has been reported to produce the corresponding amides in good to high yields. The reactions are typically carried out in the presence of a base like triethylamine at room temperature. hud.ac.uk
The following interactive table summarizes the synthesis of several 3,4-dimethoxybenzamide analogs using this convergent method:
| Amine | Product | Solvent | Yield (%) |
| Aniline | N-phenyl-3,4-dimethoxybenzamide | Cyrene™ | High |
| Benzylamine | N-benzyl-3,4-dimethoxybenzamide | Cyrene™ | High |
| Pyrrolidine (B122466) | 1-(3,4-dimethoxybenzoyl)pyrrolidine | Cyrene™ | - |
| Data sourced from a study on amide synthesis in Cyrene™. The term "High" is used as reported in the source, and a specific yield for the pyrrolidine reaction was not provided in the snippet. hud.ac.uk |
A notable and more complex example of this convergent strategy is the industrial synthesis of Itopride, a prokinetic agent. In this multi-step synthesis, a key step involves the coupling of 3,4-dimethoxybenzoyl chloride with a substituted benzylamine, namely 4-(aminomethyl)phenol (p-hydroxybenzylamine). This reaction is typically performed in a solvent like dichloromethane in the presence of a base such as triethylamine at a controlled temperature.
The following table outlines the reactants and conditions for a specific example of this key coupling step in Itopride synthesis:
| Amine | Acid Chloride | Solvent | Base | Temperature |
| p-Hydroxybenzylamine | 3,4-Dimethoxybenzoyl chloride | Dichloromethane | Triethylamine | 15-20 °C |
| This reaction is a crucial step in a patented process for synthesizing the Itopride intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. |
This convergent approach is highly valued for its efficiency and modularity, allowing for the systematic variation of the amine component to explore structure-activity relationships in drug discovery programs or to tailor the properties of materials. The ready availability of a wide range of primary and secondary amines further enhances the utility of this synthetic strategy.
Elucidation of Chemical Reactivity and Transformation Pathways of N,n Diethyl 3,4 Dimethoxybenzamide
Directed ortho-Metallation (DoM) Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, for regioselective deprotonation at the adjacent ortho-position. wikipedia.org This process generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho-position, a feat that is challenging to achieve through classical electrophilic aromatic substitution. wikipedia.org
The N,N-diethylamide group in N,N-diethyl-3,4-dimethoxybenzamide is a potent directing metalation group (DMG). wikipedia.org Its efficacy stems from the ability of its carbonyl oxygen and nitrogen lone pairs to coordinate with lithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). nih.gov This coordination pre-assembles the organolithium reagent close to the aromatic ring, facilitating the deprotonation of a nearby C-H bond. wikipedia.orgnih.gov
The general process involves treating the benzamide (B126) substrate with an alkyllithium base at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The organolithium reagent, often existing as an aggregate, forms a complex with the amide DMG. nih.gov This complexation positions the alkyl base to abstract a proton from the sterically accessible ortho-position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a diverse array of electrophiles, leading to the formation of 1,2-disubstituted aromatic products. nih.gov The strength of the N,N-diethylcarboxamide as a DMG is highlighted in its classification as one of the most powerful directing groups, surpassing others like methoxy (B1213986) groups. nih.gov
Table 1: Examples of Electrophiles Used in DoM Reactions
| Electrophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Carbonyl Compounds | Acetone, Benzaldehyde | Hydroxyalkyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Silyl (B83357) Halides | Trimethylsilyl Chloride | Trimethylsilyl |
| Disulfides | Dimethyl Disulfide | Methylthio |
While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the principles of DoM allow for stereocontrol in subsequent reactions. Asymmetric induction can be achieved when the aryllithium intermediate, formed via DoM, reacts with a chiral electrophile. wikipedia.org Furthermore, if a substrate already possesses a chiral center, the DoM reaction can proceed with diastereoselectivity. The bulky nature of the substituents on the directing group and the electrophile can influence the stereochemical outcome of the reaction. wikipedia.org For instance, in the ortho-lithiation of tert-butyl phenyl sulfoxide, the bulky tosyl group on an imine electrophile was responsible for the asymmetric induction that occurred. wikipedia.org
The regioselectivity of the lithiation of this compound is dictated by the hierarchy of directing group strength. The N,N-diethylamide group is a significantly more powerful DMG than the methoxy groups at the C3 and C4 positions. nih.gov Consequently, lithiation occurs exclusively at one of the two positions ortho to the amide: C2 or C6.
The electronic environment of the ring further influences the site of deprotonation between these two positions. The C6 position is para to the electron-donating methoxy group at C3, while the C2 position is ortho to the methoxy group at C3 and meta to the one at C4. The C2 position is generally favored for deprotonation due to the combined directing and activating effect of the adjacent C3-methoxy group, in addition to the primary direction from the amide group. The lithiation is typically performed using reagents like n-butyllithium in THF at cryogenic temperatures to ensure high regioselectivity and stability of the resulting aryllithium species. nih.govresearchgate.net
Transition Metal-Catalyzed C-H Activation Studies
Transition metal catalysis offers a complementary approach to DoM for the functionalization of C-H bonds. These methods often utilize a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent transformation. The amide functional group is widely recognized as an effective directing group for various metal-catalyzed C-H functionalization reactions. researchgate.netresearchgate.net
Research has demonstrated the successful ortho-benzoxylation of N-alkyl benzamides using a ruthenium(II) catalyst. researchgate.netnih.gov In a relevant study, N-methyl-3,4-dimethoxybenzamide was treated with an aromatic acid in the presence of a catalytic system comprising [{RuCl₂(p-cymene)}₂], AgSbF₆, and (NH₄)₂S₂O₈. researchgate.net The reaction, conducted in 1,2-dichloroethane (B1671644) at 100 °C, resulted in the highly regioselective formation of the ortho-benzoxylated product. researchgate.netnih.gov This transformation proceeds via a C-H bond activation mechanism directed by the amide group. nih.gov The benzoxyl moiety introduced can be subsequently converted into a hydroxyl group, providing a route to ortho-hydroxylated benzamides. researchgate.net
Table 2: Conditions for Ruthenium(II)-Catalyzed ortho-Benzoxylation of a Model Benzamide
| Component | Role | Specific Reagent/Condition |
|---|---|---|
| Substrate | Reactant | N-methyl-3,4-dimethoxybenzamide |
| Reagent | Acyl Source | 4-chlorobenzoic acid |
| Catalyst | C-H Activation | [{RuCl₂(p-cymene)}₂] (4 mol%) |
| Additive | Halide Scavenger | AgSbF₆ (20 mol%) |
| Oxidant | Regenerates Catalyst | (NH₄)₂S₂O₈ |
| Solvent | Reaction Medium | 1,2-dichloroethane (DCE) |
| Temperature | Reaction Condition | 100 °C |
Data derived from a study on N-methyl 3,4-dimethoxy benzamide. researchgate.net
The nature of the substituents on the amide nitrogen atom can influence the efficiency and outcome of transition metal-catalyzed C-H activation. Amides in general, including primary (Ar-CONH₂), secondary (Ar-CONHR), and tertiary (Ar-CONR₂) variants, are effective directing groups for metal-catalyzed C-H functionalization. researchgate.net The N,N-diethyl group in the target compound provides a stable and effective directing moiety for such transformations. The efficiency of the directing group is not solely dependent on its coordinating ability but can also be affected by steric factors. For example, steric hindrance near the directing group can sometimes have a detrimental effect on reaction yields in C-H activation processes. mdpi.com The choice between N-alkyl and N,N-dialkyl amides can influence the reactivity and the potential for subsequent transformations of the directing group itself.
Scope and Limitations of C-H Activation with this compound Substrates
The N,N-diethylamide functional group is a powerful directing group for ortho-C-H activation, a strategy of significant importance for the regioselective functionalization of aromatic rings. nih.gov In the context of this compound, the reactivity is primarily governed by the interplay between this directing group and the electronic nature of the methoxy substituents.
Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is central to activating the otherwise inert C-H bonds ortho to the amide director. nih.govrsc.orgnih.gov The N,N-diethylamide group acts as a robust bidentate ligand, coordinating with the metal center and positioning it in close proximity to the C-H bonds at the C2 and C6 positions of the benzene (B151609) ring. This chelation assistance is crucial for overcoming the high activation energy of C-H bond cleavage. nih.gov
The scope of C-H activation on substrates like this compound is broad, enabling the introduction of various functionalities. Palladium-catalyzed reactions, for instance, have been developed for ortho-acylation using arylglyoxylic acids as the acyl source. nih.govacs.org These reactions demonstrate that preferential ortho C-H palladation can occur despite the potential for insertion into the N-C(O) amide bond. nih.gov Similarly, rhodium-catalyzed systems can achieve oxidative cycloadditions with partners like alkynes to form complex heterocyclic structures. nih.gov
However, the process is subject to several limitations:
Steric Hindrance: The bulkiness of the N,N-diethyl group can influence the reaction's efficiency. While N,N-diethylbenzamide itself is a viable substrate, significantly bulkier groups like N,N-dibenzylamide can impede the necessary coordination to the metal catalyst, diminishing or completely halting the reaction. nih.govacs.org
Electronic Effects: The two electron-donating methoxy groups at the C3 and C4 positions increase the electron density of the aromatic ring. This generally makes the ring more susceptible to electrophilic attack, which can facilitate the C-H activation step. However, it can also influence the selectivity and reactivity of subsequent coupling partners.
Catalyst and Oxidant System: The choice of catalyst and oxidant is critical. Rhodium(III) catalysts, often used with a copper(II) oxidant, have proven effective for the oxidative cycloaddition of benzamides. nih.gov Palladium-catalyzed reactions may require different conditions, such as Pd(TFA)₂ with (NH₄)₂S₂O₈ as an oxidant for acylation. nih.gov The specific system must be optimized for the desired transformation.
Regioselectivity: While the amide group strongly directs to the ortho positions (C2 and C5), the electronic influence of the methoxy groups could potentially modulate this. However, in most directing group-assisted C-H activations, the chelation effect is the dominant factor controlling regioselectivity.
The table below summarizes the scope of representative C-H activation reactions on related N,N-dialkylbenzamide systems, which informs the potential transformations for the 3,4-dimethoxy substituted variant.
| Reaction Type | Catalyst System | Coupling Partner | Product Type | Typical Yield | Ref |
| Ortho-Acylation | Pd(TFA)₂ / (NH₄)₂S₂O₈ | Arylglyoxylic Acids | Ortho-Acylated Benzamide | Moderate to Good | nih.gov |
| Oxidative Annulation | [RhCp*Cl₂]₂ / Cu(OAc)₂ | Alkynes | Isoquinolones | Good to Excellent | nih.gov |
| Asymmetric Annulation | Chiral CpRh(III) | Quinones | Chiral Hydrophenanthridinones | Good | researchgate.net |
Cyclization and Heterocycle Formation Pathways
Role of 3,4-Dimethoxybenzamide (B75079) Moieties in Constructing Polycyclic Systems
The benzamide moiety, particularly when elaborated through C-H activation, serves as a cornerstone for the synthesis of nitrogen-containing polycyclic systems. The this compound scaffold is a precursor for constructing fused heterocyclic structures, most notably isoquinolones and related frameworks.
The primary pathway involves a transition metal-catalyzed oxidative cycloaddition. In a well-established rhodium(III)-catalyzed reaction, the process begins with the chelation-assisted activation of an ortho C-H bond and the N-H bond of a primary or secondary benzamide. nih.gov For a tertiary amide like this compound, the reaction likely proceeds through ortho C-H activation to form a five-membered rhodacycle intermediate. This intermediate is key to the subsequent steps. nih.gov
The 3,4-dimethoxy substituents play a crucial electronic role, enhancing the nucleophilicity of the aromatic ring and potentially increasing the rate and efficiency of the C-H activation/annulation sequence. These groups are often retained in the final polycyclic product, offering handles for further synthetic modifications or influencing the pharmacological properties of the resulting molecule. The tolerance of such electron-donating groups is a key feature of these cyclization reactions. nih.gov
The table below outlines the general sequence for constructing an isoquinolone from a benzamide precursor.
| Step | Description | Intermediate |
| 1. C-H Activation | The Rh(III) catalyst coordinates to the amide and activates an ortho C-H bond. | 5-Membered Rhodacycle |
| 2. Alkyne Insertion | The coordinated alkyne inserts into the Rh-C bond. | 7-Membered Rhodacycle |
| 3. Reductive Elimination | The C-N and C-C bonds are formed, releasing the product. | Isoquinolone |
| 4. Catalyst Regeneration | The oxidant regenerates the active Rh(III) catalyst from the resulting Rh(I). | Rh(III) Species |
Isomerization and Ring-Closing Metathesis in Related Benzamide Chemistry
While direct C-H activation provides one route to heterocycles, another powerful strategy in related benzamide chemistry involves the use of Ring-Closing Metathesis (RCM). This approach is particularly useful for constructing medium-to-large, benzo-fused rings, such as benzazepines and benzazocines. acs.org The strategy typically involves preparing a benzamide derivative bearing two alkenyl chains, one on the nitrogen atom and one on the aromatic ring.
A significant challenge in RCM is competitive isomerization of the alkene double bonds. Ruthenium-based catalysts used for RCM, such as Grubbs' second-generation catalyst, can sometimes promote the migration of the double bond along the alkyl chain. nih.gov This isomerization is often an undesirable side reaction that leads to byproducts and reduces the yield of the desired cyclic product. For instance, an allyl group can isomerize into a more stable, conjugated vinyl group, which may be less reactive in the desired RCM pathway or may participate in other reactions. nih.gov
To address this, an "isomerization-RCM" strategy has been developed. This approach intentionally uses a ruthenium catalyst, such as [RuClH(CO)(PPh₃)₃], to first isomerize allyl groups into a specific, more reactive olefinic position. Following this controlled isomerization, a dedicated RCM catalyst (e.g., Grubbs' catalyst) is added to perform the ring-closing step. acs.orgresearchgate.net This two-step, one-pot approach has been successfully used to synthesize a variety of benzo-fused heterocycles. acs.org
The table below highlights examples of heterocycles synthesized via isomerization and RCM strategies in related aromatic amide and ether chemistry.
| Starting Material Type | Key Strategy | Heterocyclic Product | Potential Issues | Ref |
| N-allyl-N-(2-allylbenzyl)sulfonamide | Direct RCM | Tetrahydro-1H-benzo[b] nih.govsnnu.edu.cndiazonine | Isomerization Side Products | acs.org |
| 1-Allyl-2-allyloxybenzenes | Isomerization-RCM | Substituted Benzofurans | Catalyst Decomposition | snnu.edu.cn |
| Allyl-substituted Benzamides | Isomerization-RCM | Benzazepines, Dihydroisoquinolines | Control of Isomerization | researchgate.net |
Advanced Spectroscopic and Structural Characterization of N,n Diethyl 3,4 Dimethoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-Dimensional NMR (¹H and ¹³C) for Core Structure Assignment
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) techniques, is instrumental in assigning the core structure of N,N-diethyl-3,4-dimethoxybenzamide.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. A key feature in the spectrum of this compound is the restricted rotation around the amide C-N bond due to resonance. This phenomenon, also observed in similar N,N-diethylamides, results in the two ethyl groups being chemically non-equivalent. mdpi.comreddit.com Consequently, the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the two ethyl groups are expected to appear as distinct signals. mdpi.com
The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The two methoxy (B1213986) groups (-OCH3) will each produce a singlet, likely in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon (C=O) of the amide, the aromatic carbons, the two methoxy carbons, and the carbons of the two non-equivalent ethyl groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.1 (m) | 110 - 150 |
| Methoxy (2 x -OCH₃) | ~3.9 (s) | ~56 |
| Methylene (2 x -CH₂-) | ~3.2 - 3.6 (br s) | ~39, ~43 |
| Methyl (2 x -CH₃) | ~1.0 - 1.3 (m) | ~13, ~14 |
| Carbonyl (C=O) | - | ~171 |
Note: Predicted values are based on data from analogous compounds and general NMR principles. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The non-equivalence of the ethyl groups is due to hindered rotation around the amide bond.
Two-Dimensional NMR (e.g., NOESY, COSY, HSQC) for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the methylene and methyl protons within each ethyl group, as well as between adjacent aromatic protons on the benzene ring. cam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. wikipedia.org This is a powerful tool for definitively assigning the ¹³C signals based on the assignments of the ¹H signals. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. cam.ac.ukyoutube.com This is particularly useful for determining the conformation of the molecule. In this compound, NOESY could reveal spatial proximities between the protons of the ethyl groups and the aromatic protons, providing information about the orientation of the diethylamino group relative to the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ is 238.1438, corresponding to the molecular formula C₁₃H₂₀NO₃⁺. A database entry for this compound confirms its exact mass as 237.13649 for the neutral molecule (C₁₃H₁₉NO₃).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides detailed structural information. In an MS/MS experiment of the protonated this compound ion ([M+H]⁺ at m/z 238), characteristic fragmentation patterns would be observed. A known fragmentation spectrum for this compound shows a base peak at m/z 165.0549. This major fragment likely corresponds to the 3,4-dimethoxybenzoyl cation, formed by the cleavage of the amide bond.
Key Fragmentation Peaks from MS/MS of this compound [M+H]⁺:
| m/z | Relative Intensity (%) | Plausible Fragment |
| 165.0549 | 999 | [M - N(CH₂CH₃)₂ + H]⁺ |
| 137.0232 | 197 | [C₈H₅O₂]⁺ |
| 122.0360 | 97 | [C₇H₆O₂]⁺ |
| 107.0491 | 96 | [C₇H₇O]⁺ |
| 94.0413 | 114 | [C₆H₆O]⁺ |
| 79.0542 | 165 | [C₆H₇]⁺ |
Data sourced from MassBank record MSBNK-Fiocruz-FIO00375. Intensities are relative to the most abundant peak.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the tertiary amide is anticipated around 1630 cm⁻¹. mdpi.com Other expected bands include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch would also be observable, although it is generally less intense than in the IR spectrum.
Expected Vibrational Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |
| Amide C=O | Stretch | ~1630 | Strong (IR) |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-O (Methoxy) | Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction analysis. To date, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of this compound has not been deposited or published.
While crystallographic data for this particular compound is not available, the general methodology of X-ray crystallography provides unparalleled insight into the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in a crystalline lattice. For a compound like this compound, such a study would reveal the planarity of the benzamide (B126) group, the orientation of the methoxy substituents on the phenyl ring, and the conformation of the N,N-diethyl groups.
Furthermore, analysis of the crystal packing would elucidate any existing intermolecular forces, such as hydrogen bonds (if any), van der Waals interactions, and potential π-π stacking between the aromatic rings of adjacent molecules. These interactions are fundamental to understanding the physical properties of the solid material, including its melting point, solubility, and polymorphism.
Computational Chemistry and Theoretical Investigations of N,n Diethyl 3,4 Dimethoxybenzamide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Optimization of Molecular Geometries and Conformational Analysis
A critical first step in any computational study is the determination of the molecule's most stable three-dimensional structure. For N,N-diethyl-3,4-dimethoxybenzamide, this would involve exploring the various possible conformations arising from the rotation around the C-N bond of the amide and the ethyl groups, as well as the orientation of the methoxy (B1213986) groups. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Not Available)
| Parameter | Value |
|---|---|
| C=O Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| Aromatic C-C Bond Lengths (Å) | Data not available |
| O-CH3 Bond Lengths (Å) | Data not available |
Analysis of Frontier Molecular Orbitals and Charge Distribution
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Analysis of the charge distribution would reveal the electrophilic and nucleophilic sites within the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound (Not Available)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Ab Initio Methods for Reaction Mechanism Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for investigating reaction pathways.
Transition State Characterization and Energy Barrier Calculations
For any chemical reaction involving this compound, ab initio calculations could be used to identify the transition state structures and calculate the activation energy barriers. This information is fundamental to understanding the kinetics of a reaction.
Stereoselectivity Rationalization through Computational Models
If a reaction involving this compound could lead to multiple stereoisomers, computational models could be employed to rationalize and predict the stereochemical outcome by comparing the energies of the different transition states leading to each stereoisomer.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape and intermolecular interactions. A simulation of this compound could reveal how the molecule behaves in different solvent environments and how its flexible side chains explore different conformations. This would be particularly valuable for understanding its interactions with biological macromolecules or other chemical species in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling in Benzamide (B126) Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling represents a significant area of computational chemistry focused on creating mathematical models to predict the properties of chemical compounds based on their molecular structures. This approach is particularly valuable in medicinal chemistry and materials science for screening and designing new molecules with desired characteristics, thus saving time and resources on expensive and time-consuming experiments. For benzamide derivatives, QSPR studies are instrumental in predicting a wide range of physicochemical and biological properties.
The fundamental principle of QSPR is that the molecular structure, as encoded by various molecular descriptors, is intrinsically linked to the macroscopic properties of a compound. These relationships are established by developing mathematical equations that correlate the chemical structure with physical, chemical, or biological properties. Once validated, these QSPR models can be used to predict the properties of novel or untested compounds.
In the realm of benzamide chemistry, QSPR models have been successfully developed for various series of derivatives to predict their activities and properties. While specific, detailed QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established methodologies for related benzamide structures provide a clear framework for how such an investigation would be conducted. These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
For a hypothetical QSPR study of this compound and its analogs, a crucial first step would be the calculation of relevant molecular descriptors. These descriptors quantify different aspects of the molecular structure. The following table illustrates the types of descriptors that would be computed for such a study.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of this compound
| Descriptor Category | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological | Zagreb Indices | Descriptors based on the connectivity of atoms within the molecule. |
| Balaban J Index | A distance-based topological index that considers the size of the molecule. | |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Molecular Volume (MV) | The volume occupied by the molecule. | |
| Quantum-Chemical | Dipole Moment | A measure of the polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
Once these descriptors are calculated for a series of related benzamide compounds, including this compound, a mathematical model is generated using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms. This model would take the form of an equation that relates the descriptors to a specific property of interest (e.g., solubility, binding affinity, or reaction rate).
A hypothetical QSPR model for a property of a series of benzamide derivatives might look like the following equation:
Property = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + c₃ (Descriptor C) + ...
Where 'c' represents the coefficients determined from the regression analysis. The quality and predictive power of the model are assessed using various statistical metrics, such as the coefficient of determination (R²) and the cross-validated R² (q²).
The insights gained from such a QSPR model are invaluable. For instance, the coefficients in the model can indicate which structural features are most influential in determining a particular property. A positive coefficient for a descriptor like LogP would suggest that increasing hydrophobicity enhances the property, while a negative coefficient would indicate the opposite. This information can then guide the rational design of new benzamide derivatives with optimized properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-diethyl-3,4-dimethoxybenzamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxybenzoic acid with diethylamine via a carbodiimide-mediated amidation (e.g., DCC/DMAP) . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 0–25°C to minimize side reactions.
- Catalyst stoichiometry : DMAP (5–10 mol%) accelerates acyl transfer.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- N,N-diethyl groups: δ 1.1–1.3 ppm (CH₃), 3.3–3.5 ppm (CH₂) .
- Methoxy protons: δ 3.8–3.9 ppm (singlets).
- FTIR : Amide C=O stretch at ~1650 cm⁻¹ .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 282.1702 (C₁₅H₂₃NO₃).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Discrepancies in catalyst performance (e.g., Cu vs. Pd systems) arise from divergent mechanisms (radical vs. nucleophilic pathways). To reconcile
- Mechanistic probes : Use radical traps (TEMPO) to confirm/rule out radical intermediates .
- Kinetic studies : Compare activation energies (Eyring plots) for competing pathways.
- In situ monitoring : ReactIR tracks intermediate formation (e.g., acyloxyboranes in Cu-catalyzed reactions) .
Q. How can computational modeling predict the metabolic stability of this compound in biological systems?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- QM/MM calculations : Identify electron-deficient sites prone to oxidative dealkylation (e.g., methoxy or ethyl groups) .
- ADMET prediction : Tools like SwissADME estimate logP (2.8) and aqueous solubility (0.1 mg/mL), guiding in vitro assay design.
Q. What advanced analytical workflows quantify trace degradation products of this compound under environmental conditions?
- Methodological Answer :
- Sample preparation : Simulate photolysis (UV light, pH 7 buffer) and extract metabolites via SPE .
- LC-HRMS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/ACN) to separate degradation byproducts (e.g., demethylated or hydroxylated derivatives).
- Data analysis : Non-targeted screening (Compound Discoverer software) identifies unknowns via fragmentation patterns .
Q. How do researchers design SAR studies to optimize this compound’s bioactivity against neurological targets?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with:
- Varied alkyl chains (e.g., propyl vs. isopropyl on the amide).
- Halogen substitutions (e.g., Cl at C5) .
- In vitro assays : Test μ-opioid receptor binding (radioligand displacement) and functional activity (cAMP inhibition).
- Statistical analysis : Use multivariate regression (PLS) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
